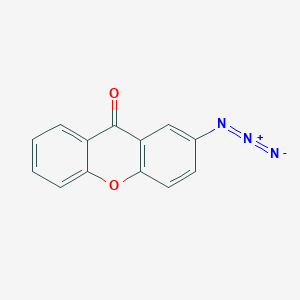

9H-Xanthen-9-one, 2-azido-

Description

9H-Xanthen-9-one, 2-azido- (CAS: Not explicitly provided in evidence) is a xanthone derivative characterized by an azide (-N₃) functional group at the C2 position of the tricyclic xanthen-9-one scaffold. Xanthone (9H-xanthen-9-one) itself consists of a planar, conjugated system with two benzene rings fused to a central pyranone ring, as confirmed by X-ray diffraction studies . The azide substitution introduces unique reactivity and electronic properties, distinguishing it from other xanthone derivatives. Azides are pivotal in "click chemistry" (e.g., Huisgen cycloaddition), enabling applications in bioconjugation and drug discovery .

Properties

CAS No. |

20377-04-2 |

|---|---|

Molecular Formula |

C13H7N3O2 |

Molecular Weight |

237.21 g/mol |

IUPAC Name |

2-azidoxanthen-9-one |

InChI |

InChI=1S/C13H7N3O2/c14-16-15-8-5-6-12-10(7-8)13(17)9-3-1-2-4-11(9)18-12/h1-7H |

InChI Key |

JLIODYYXUMWYJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthen-9-one, 2-azido- typically involves the introduction of an azido group to the xanthone core. One common method is the nucleophilic substitution reaction where a halogenated xanthone derivative reacts with sodium azide. For example, 2-bromo-9H-xanthen-9-one can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 9H-Xanthen-9-one, 2-azido-.

Industrial Production Methods

Industrial production of 9H-Xanthen-9-one, 2-azido- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azido group at the 2-position participates in nucleophilic substitutions. A common synthesis route involves replacing a leaving group (e.g., halogen) on a xanthone precursor with sodium azide (NaN₃):

Reaction Example :

2-Chloro-9H-xanthen-9-one + NaN₃ → 2-Azido-9H-xanthen-9-one + NaCl

Conditions :

-

Temperature: 60°C

-

Solvent: Dimethylformamide (DMF)

-

Time: 8–12 hours

-

Yield: 75–85%

Key Observations :

-

FTIR confirmation: Disappearance of C-Cl stretch (~650 cm⁻¹) and appearance of N₃ asymmetric stretch (~2100 cm⁻¹) .

-

Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Thermal Decomposition

Controlled heating induces azide decomposition, generating reactive nitrene intermediates:

Reaction Pathway :

2-Azido-9H-xanthen-9-one → 2-Nitrene-9H-xanthen-9-one + N₂↑

Conditions :

-

Temperature: 100–120°C

-

Solvent: Toluene

-

Time: 1–2 hours

Applications :

-

Nitrenes undergo insertion into C-H bonds or dimerize to form azo compounds.

Reduction to Amine Derivatives

Catalytic hydrogenation reduces the azido group to an amine:

Reaction Example :

2-Azido-9H-xanthen-9-one + H₂ → 2-Amino-9H-xanthen-9-one

Conditions :

Characterization :

Photochemical Reactions

UV irradiation triggers azide decomposition, enabling site-specific modifications:

Experimental Setup :

-

Wavelength: 254 nm

-

Solvent: Acetonitrile

-

Time: 30 minutes

Outcomes :

-

Generation of nitrene radicals for polymer crosslinking.

-

Applications in photolithography and material science.

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

9H-Xanthen-9-one, 2-azido- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to the xanthone core’s photophysical properties.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 9H-Xanthen-9-one, 2-azido- involves its interaction with biological targets through the azido group. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules. Additionally, the xanthone core can interact with various cellular pathways, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Xanthone Derivatives

Key Comparative Analysis

Substituent Effects on Reactivity: The azide group in 2-azido-xanthone confers unique reactivity, enabling participation in 1,3-dipolar cycloadditions to form triazoles, a feature absent in methyl-, hydroxy-, or methoxy-substituted analogs . In contrast, electron-donating groups (e.g., -CH₃ in 3,6-dimethylxanthone) increase lipophilicity, affecting solubility and membrane permeability .

Biological Activity: SIRT2 Inhibition: Piperazine- and amine-substituted derivatives (e.g., Compound 4) exhibit moderate to strong SIRT2 inhibition (48.5–93.2%), attributed to hydrogen bonding and steric interactions with the enzyme’s active site . The azide group’s impact on such activity remains unexplored but could modulate binding via polarity or steric effects. Antioxidant Potential: Hydroxy-substituted xanthones (e.g., 1-hydroxyxanthone) demonstrate radical scavenging activity due to phenolic -OH groups, a property less relevant to azide derivatives .

Synthetic Routes: 2-azido-xanthone may be synthesized via nucleophilic substitution of a halogenated precursor with sodium azide (NaN₃), analogous to the synthesis of 2-azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone . This contrasts with copper-mediated complexation methods used for amino- or hydroxy-substituted xanthones .

Physical and Safety Profiles :

- Stability : Azides are thermally sensitive and may pose explosion risks under friction or heat, necessitating cautious handling compared to stable derivatives like methylxanthones .

- Solubility : Azide substitution likely reduces aqueous solubility compared to polar hydroxy or amine derivatives but enhances organic-phase compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.